molecular formula C5H3F2IN2O B10907833 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde

1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde

Cat. No.: B10907833
M. Wt: 271.99 g/mol
InChI Key: GKQVINDTSKQVGB-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde is a halogenated pyrazole derivative characterized by a difluoromethyl group at position 1, an iodo substituent at position 4, and a carbaldehyde functional group at position 2. This compound’s structural uniqueness lies in the combination of electron-withdrawing substituents (difluoromethyl and iodine) and the reactive aldehyde moiety, which may influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C5H3F2IN2O

Molecular Weight

271.99 g/mol

IUPAC Name

1-(difluoromethyl)-4-iodopyrazole-3-carbaldehyde

InChI

InChI=1S/C5H3F2IN2O/c6-5(7)10-1-3(8)4(2-11)9-10/h1-2,5H

InChI Key

GKQVINDTSKQVGB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1C(F)F)C=O)I

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group at position 3 undergoes nucleophilic addition due to its electrophilic carbonyl carbon. Key reactions include:

  • Grignard Reagent Addition : Reacts with organomagnesium halides to form secondary alcohols. For example, treatment with methylmagnesium bromide produces 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-methanol.

  • Hydrazone Formation : Condenses with hydrazines to yield hydrazones, which are precursors for heterocyclic scaffolds like pyrazolo[3,4-d]pyridazines .

Table 1: Nucleophilic Additions

ReagentProductConditionsReference
R-MgX (Grignard)Secondary alcohol (R-OH)Anhydrous THF, 0°C → RT
NH₂-NR₂HydrazoneEthanol, reflux

Cross-Coupling Reactions

The iodo substituent at position 4 enables transition-metal-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ catalyst to form 4-aryl derivatives. This reaction tolerates electron-withdrawing and donating groups.

  • Sonogashira Coupling : Forms alkynylated pyrazoles with terminal alkynes under CuI/Pd(PPh₃)₂Cl₂ catalysis.

Table 2: Cross-Coupling Reactions

Reaction TypePartnerCatalyst SystemYield RangeReference
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O65–85%
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N70–90%

Oxidation and Reduction

  • Aldehyde Oxidation : The aldehyde group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, yielding 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid.

  • Iodo Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the iodo group to hydrogen, forming 1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde.

Cyclocondensation Reactions

The aldehyde participates in cyclocondensation with active methylene compounds (e.g., acetophenones, malononitrile) to form fused heterocycles:

  • Chalcone Formation : Condenses with acetophenones under basic conditions to yield pyrazole-chalcone hybrids .

  • Pyran Synthesis : Reacts with malononitrile in a Knoevenagel-cyclocondensation sequence to form pyrano[2,3-c]pyrazole derivatives .

Table 3: Cyclocondensation Products

PartnerProduct TypeConditionsReference
AcetophenoneChalconeNaOH/EtOH, RT
MalononitrilePyrano[2,3-c]pyrazolePiperidine, reflux

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring undergoes substitution at position 5 when activated:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5, albeit in moderate yields (~50%) due to steric hindrance from the difluoromethyl group.

Biological Activity Correlation

Derivatives synthesized from these reactions show promise as:

  • Anticancer Agents : Chalcone hybrids inhibit topoisomerase IIα (IC₅₀: 1.2–4.7 μM) .

  • Antimicrobials : Pyrano-pyrazoles exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 8–32 μg/mL) .

Key Mechanistic Insights

  • Electronic Effects : The difluoromethyl (-CF₂H) and iodo (-I) groups create an electron-deficient ring, directing electrophiles to position 5 and stabilizing transition states in cross-couplings.

  • Steric Influence : The bulky iodo group at position 4 hinders substitutions at adjacent positions, favoring reactivity at the aldehyde site.

This compound’s multifunctional reactivity establishes it as a critical intermediate in medicinal and materials chemistry.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing vs. The 4-iodo substituent introduces steric bulk and polarizability, which may affect crystallization and molecular packing, as seen in bromophenyl- and fluorophenyl-substituted pyrazoles in crystallographic studies .

Spectral Data Trends

  • Infrared Spectroscopy: Carbaldehyde C=O stretches in analogs such as 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde appear at 1633–1640 cm⁻¹ . The target compound’s aldehyde stretch is expected to fall within this range, with minor shifts due to the inductive effects of CF₂H and iodine.
  • NMR Spectroscopy :
    • Aldehyde protons in 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde resonate as a singlet at δ 9.17–9.24 ppm . The target compound’s aldehyde proton may exhibit a similar deshielded signal, though adjacent electronegative groups could cause slight upfield or downfield shifts.

Physical Properties

  • Molecular Weight and Density: The iodo substituent significantly increases molecular weight compared to non-halogenated analogs. For example, 1-[(2-fluorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carbaldehyde (C₁₇H₁₃FN₂O) has a molar mass of 280.3 g/mol and a predicted density of 1.18 g/cm³ . The target compound’s iodine atom (atomic mass ~127) and CF₂H group would further elevate its density and molar mass.
  • Boiling Point and Solubility :
    • Halogenation generally increases boiling points (e.g., 470.7°C predicted for ). The target compound’s iodine and CF₂H groups may enhance hydrophobicity, reducing aqueous solubility.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Key Spectral Data (IR, NMR) Synthesis Yield Key References
1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde CF₂H (1), I (4), CHO (3) C₅H₃F₂IN₂O* C=O: ~1640 cm⁻¹ (predicted); CHO: δ ~9.2 ppm (predicted) N/A Hypothetical
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde Benzoyl (1), 3-NO₂Ph (3), CHO (4) C₁₇H₁₁N₃O₄ C=O: 1633, 1640 cm⁻¹; CHO: δ 9.17–9.24 ppm N/A
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde Ethoxyethyl (1), I (4), CHO (3) C₈H₁₁IN₂O₂ N/A 72.9%
1-[(2-Fluorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carbaldehyde 2-F-Bn (1), Ph (3), CHO (4) C₁₇H₁₃FN₂O Density: 1.18 g/cm³; B.p.: 470.7°C N/A

*Hypothetical formula based on IUPAC name.

Research Implications and Gaps

  • Reactivity Studies : The electron-withdrawing nature of CF₂H and iodine may enhance the aldehyde’s susceptibility to nucleophilic attack, making it a candidate for Schiff base formation or condensation reactions, as seen in pyrazole-oxime derivatives .
  • Crystallography : Structural validation tools like SHELX and ORTEP could resolve steric effects of iodine and CF₂H on molecular packing.
  • Biological Activity : While analogs like 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde are studied for biological activity , the target compound’s bioactivity remains unexplored in the provided evidence.

Biological Activity

1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry and agricultural applications due to its diverse biological activities. The unique structural features of this compound, including the difluoromethyl and iodo substituents on the pyrazole ring, enhance its interaction with various biological targets, making it a valuable candidate for further research.

Chemical Structure and Properties

The molecular formula of this compound is C4H3F2IN2C_4H_3F_2IN_2, with a molecular weight of approximately 287.99 g/mol. The presence of both difluoromethyl and iodo groups contributes to its lipophilicity and biological activity, facilitating interactions with cellular targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria. The difluoromethyl group enhances its potency by improving binding affinity to bacterial enzymes or receptors.
  • Antifungal Activity : In vitro studies have demonstrated that derivatives of this compound possess antifungal properties, particularly against pathogens such as Rhizoctonia solani. For instance, certain derivatives have exhibited lower effective concentrations (EC50) than commercially available fungicides like fluconazole .
  • Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, which is critical for developing therapeutic agents targeting metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The following table summarizes key findings related to the structure-activity relationship:

Substituent Effect on Activity Reference
Difluoromethyl GroupIncreases lipophilicity and binding affinity
Iodo GroupEnhances reactivity with biological targets
Position of SubstituentsAffects selectivity and potency against pathogens

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including those containing the difluoromethyl and iodo groups:

  • Antibacterial Studies : A study evaluated various pyrazole derivatives against Staphylococcus aureus and found that compounds with a difluoromethyl group exhibited increased antibacterial activity compared to their non-fluorinated counterparts .
  • Antifungal Efficacy : Another research focused on the antifungal properties of pyrazole derivatives against R. solani, revealing that specific modifications at the 6-position significantly enhanced antifungal activity, outperforming traditional fungicides .
  • Enzyme Inhibition : Investigations into the inhibitory effects on cyclooxygenase enzymes indicated that certain pyrazole derivatives could serve as lead compounds for developing anti-inflammatory drugs due to their selective inhibition capabilities .

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